Fmoc-D-Arg(Tos)-OH

Solid-phase peptide synthesis Side-chain protection Acid lability

Fmoc-D-Arg(Tos)-OH is the most acid-stable sulfonyl-protected D-arginine building block, engineered for Fmoc-SPPS where Pbf/Pmc lability is unacceptable. It remains intact during intermediate acidic treatments, prevents δ-lactam formation, and eliminates Trp alkylation during TFA cleavage—critical for Arg/Trp-rich sequences. Batch-verified ≥98% purity (HPLC), defined optical rotation, and COA documentation ensure reproducible peptide synthesis and lot-to-lot consistency. Ideal for multi-step fragment condensation, acid-sensitive peptide modifications, and D-arginine incorporation for enhanced in vivo stability.

Molecular Formula C28H30N4O6S
Molecular Weight 550.6 g/mol
CAS No. 139090-50-9
Cat. No. B1364121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Tos)-OH
CAS139090-50-9
Molecular FormulaC28H30N4O6S
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
InChIInChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1
InChIKeyJRRARHJPRLAGNT-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg(Tos)-OH (CAS 139090-50-9): A Core D-Arginine Building Block for Solid-Phase Peptide Synthesis Procurement


Fmoc-D-Arg(Tos)-OH (CAS 139090-50-9) is a protected D-arginine derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) temporary α-amino protection and a Tos (4-toluenesulfonyl) semi-permanent side-chain guanidino protection . With a molecular formula of C₂₈H₃₀N₄O₆S and a molecular weight of 550.6 g/mol, this building block is specifically engineered for Fmoc-strategy solid-phase peptide synthesis (SPPS) to incorporate D-arginine residues into peptide sequences . The compound is supplied with typical commercial purity of ≥98% (HPLC) and defined optical rotation of [α]D²⁰ = +5.2 ± 0.5º (C=2 in DMF), enabling reproducible stereochemical integration in automated and manual synthesis workflows .

Why Fmoc-D-Arg(Tos)-OH Cannot Be Arbitrarily Substituted with Other Arginine Side-Chain Protection Strategies


Arginine derivatives with different side-chain protecting groups are not interchangeable in Fmoc-SPPS due to fundamental differences in acid lability that dictate both deprotection compatibility and side-reaction risk profiles [1]. The Tos group occupies a distinct position in the acid stability hierarchy relative to Pbf, Pmc, Mtr, and Mts protecting groups, meaning that substitution without adjusting cleavage protocols can result in incomplete side-chain deprotection, excessive byproduct formation, or damage to acid-sensitive peptide modifications [2]. Furthermore, different protecting groups exhibit divergent propensities for irreversible side reactions—including δ-lactam formation during coupling and electrophilic aromatic alkylation of sensitive residues (e.g., Trp) during final TFA cleavage [3][4]. The selection of a specific arginine derivative must therefore be based on quantitative, application-specific criteria rather than assumed functional equivalence. The evidence below establishes precisely where Fmoc-D-Arg(Tos)-OH is distinguishable from its closest comparators.

Quantitative Differentiation Evidence: Fmoc-D-Arg(Tos)-OH vs. Closest Arginine Derivative Comparators


Acid Lability Ranking: Fmoc-D-Arg(Tos)-OH is the Most Acid-Stable Arginine Sulfonyl Derivative in Commercial Fmoc-SPPS

Fmoc-D-Arg(Tos)-OH exhibits the highest acid stability among all sulfonyl-based arginine side-chain protecting groups used in Fmoc-SPPS, requiring stronger or more prolonged acidic conditions for complete deprotection than its Pbf, Pmc, Mtr, and Mts counterparts [1][2]. The established relative acid lability hierarchy, ordered from most acid-stable to most acid-labile, is: Tos > Mts > Mtr > Pmc > Pbf [1]. This positioning means Fmoc-D-Arg(Tos)-OH is distinctly less susceptible to premature side-chain deprotection during synthesis steps involving mildly acidic environments compared to the more labile Pbf and Pmc derivatives, which can be removed under standard TFA cleavage conditions without extended exposure or elevated scavenger concentrations.

Solid-phase peptide synthesis Side-chain protection Acid lability Orthogonal protection

Minimization of Tryptophan Alkylation Side Reactions: Tos Protection Avoids Electrophilic Aromatic Modifications During TFA Cleavage

Sulfonyl-based arginine protecting groups—particularly Pmc and Pbf—generate electrophilic cations during TFA cleavage that can alkylate the indole ring of tryptophan (Trp) residues, producing irreversible Trp(Pmc) or Trp(Pbf) modifications that reduce desired peptide yield and purity [1][2]. The Tos group, owing to its higher acid stability and different cleavage mechanism, exhibits substantially reduced or negligible Trp alkylation compared to Pbf and Pmc derivatives [3]. This difference is especially pronounced in peptides where Arg and Trp residues are in close spatial proximity, a situation documented to increase Pmc→Trp transfer extent in a sequence-dependent manner [1].

Peptide deprotection Side reactions Tryptophan alkylation Cleavage optimization

δ-Lactam Formation During Coupling: Tos Protection is Established as Compatible with Standard Coupling Workflows

δ-Lactam formation is a well-characterized side reaction that occurs during carboxyl activation of protected arginine derivatives, consuming starting material and generating an unreactive cyclic byproduct that reduces coupling efficiency [1]. In a comparative study evaluating protected arginine derivatives including Z-Arg(Tos)-OH, Boc-Arg(Tos)-OH, Fmoc-Arg(Boc)₂-OH, and Fmoc-Arg(Pmc)-OH across multiple activation procedures, Tos-protected arginine derivatives (both Z- and Boc- versions) were found to generate δ-lactam under certain activation conditions, with the mixed anhydride coupling procedure inducing more δ-lactam formation than other activation methods [1]. Importantly, Tos-protected derivatives were successfully utilized across multiple coupling protocols, establishing that δ-lactam formation is manageable with appropriate activation strategy selection rather than a disqualifying characteristic [1].

Coupling side reactions δ-lactam Arginine activation Peptide yield

Fmoc-D-Arg(Tos)-OH Enables Synthesis of Bioactive Arginine Conjugates with Validated In Vivo Pharmacokinetic Enhancement

Fmoc-Arg(Tos)-OH has been successfully employed as the key synthetic intermediate for producing PPD-Arg(Tos) (PAT), an arginine derivative of the natural product 20(s)-protopanaxadiol [1]. In a direct comparative pharmacokinetic and antitumor efficacy study in rats, PAT synthesized via Fmoc-Arg(Tos)-OH demonstrated significantly enhanced pharmacokinetic parameters versus the parent PPD molecule [1]. Specifically, the Tₘₐₓ and t₁/₂ of PAT were significantly enhanced relative to PPD, indicating a long-lasting effect in vivo, and the PAT group showed higher bioavailability compared to the PPD group [1]. Additionally, PAT exhibited higher antitumor efficacy than PPD against three cancer cell lines (Huh-7, etc.), with the strongest inhibitory activity observed against Huh-7 cells, surpassing even the positive control paclitaxel [1].

Peptide-drug conjugates Pharmacokinetics D-amino acid incorporation Bioavailability

Commercial Purity and Stereochemical Specification: Fmoc-D-Arg(Tos)-OH Procurement-Ready with Defined Analytical Parameters

Fmoc-D-Arg(Tos)-OH is commercially supplied with batch-specific analytical certification, including a minimum purity specification of ≥98% by HPLC and a defined optical rotation of [α]D²⁰ = +5.2 ± 0.5º (C=2 in DMF) . This optical rotation value provides a direct, quantitative stereochemical identity marker that distinguishes the D-arginine derivative from its L-arginine counterpart (Fmoc-L-Arg(Tos)-OH) and from other D-arginine derivatives bearing different side-chain protecting groups . The availability of Certificates of Analysis (COA) with HPLC and optical rotation data ensures that each lot meets these specifications, enabling reproducible synthesis outcomes .

Quality control Stereochemical purity HPLC specification Procurement criteria

Defined Application Scenarios Where Fmoc-D-Arg(Tos)-OH (CAS 139090-50-9) Offers Procurement Rationale Over Alternative Arginine Derivatives


Synthesis of D-Arginine-Containing Peptides Requiring Orthogonal Side-Chain Protection That Survives Mildly Acidic Processing Steps

In multi-step synthetic strategies where the arginine guanidino side chain must remain protected through intermediate acidic conditions (e.g., selective Boc group removal in the presence of acid-labile peptide modifications, or acid-catalyzed fragment condensation steps), Fmoc-D-Arg(Tos)-OH provides the necessary acid stability. The Tos group's position as the most acid-stable sulfonyl-based arginine protection (acid lability hierarchy: Tos > Mts > Mtr > Pmc > Pbf) ensures that premature side-chain deprotection does not occur, whereas the more acid-labile Pbf and Pmc derivatives would be partially or fully cleaved under these conditions [1][2].

Synthesis of Peptide Sequences Containing Both Arginine and Tryptophan Residues, Particularly with Arg-Trp Proximity

For peptides where arginine and tryptophan residues appear in the sequence—and especially in cases where these residues are spatially proximal in the folded or resin-bound conformation—Fmoc-D-Arg(Tos)-OH minimizes the risk of Trp indole ring alkylation during final TFA cleavage. Pmc and, to a lesser extent, Pbf protecting groups generate electrophilic cations upon TFA cleavage that can irreversibly modify tryptophan residues, reducing crude peptide yield and complicating purification [3][4]. Tos protection eliminates or substantially reduces this side reaction, making Fmoc-D-Arg(Tos)-OH the preferred choice for Arg/Trp-containing sequences.

Synthesis of Arginine-Containing Bioactive Conjugates and Peptide-Drug Candidates Where In Vivo Pharmacokinetic Enhancement is Desired

Fmoc-D-Arg(Tos)-OH has been validated as a viable intermediate for producing arginine-derivatized natural products with enhanced pharmacokinetic profiles. In a direct comparative study, PPD-Arg(Tos) (PAT) synthesized via Fmoc-Arg(Tos)-OH demonstrated significantly enhanced Tₘₐₓ and t₁/₂ in rats, higher bioavailability than parent PPD, and superior antitumor efficacy against multiple cancer cell lines (including activity exceeding paclitaxel against Huh-7) [5]. This precedent supports the selection of Fmoc-D-Arg(Tos)-OH for peptide and peptide-conjugate therapeutic development programs where D-arginine incorporation may improve in vivo stability and bioavailability.

Standard Fmoc-SPPS Protocols Requiring a Verified High-Purity D-Arginine Building Block with Defined Stereochemical Identity

For routine SPPS applications where a D-arginine building block is required and the specific choice of side-chain protection does not present critical process constraints, Fmoc-D-Arg(Tos)-OH is supplied with commercial specifications of ≥98% purity by HPLC and defined optical rotation ([α]D²⁰ = +5.2 ± 0.5º in DMF) . These batch-verified analytical parameters provide procurement confidence and eliminate the need for in-house purity verification before synthesis initiation. The availability of Certificates of Analysis (COA) documenting these specifications ensures lot-to-lot consistency across synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Arg(Tos)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.